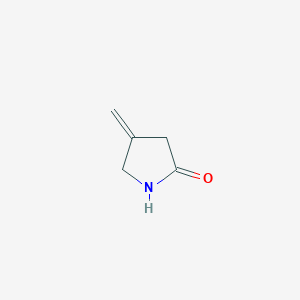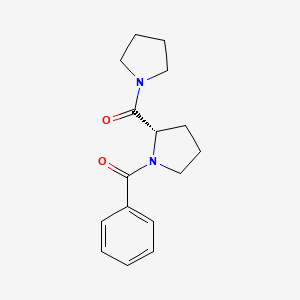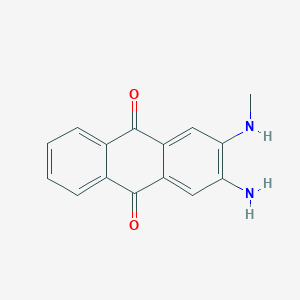
Isodomoic acid D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodomoic acid D is a naturally occurring neurotoxin that belongs to the kainoid family. It is a geometric isomer of domoic acid, which is known for causing amnesic shellfish poisoning. This compound is found in toxic mussels and is produced by certain species of marine diatoms, such as Pseudo-nitzschia. This compound has garnered significant attention due to its potent neurotoxic effects and its role in harmful algal blooms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isodomoic acid D involves the cyclization of linear precursors. One method includes the use of a biosynthetic cyclase enzyme, DabC, which cyclizes the linear precursor of isodomoic acid A to form this compound. This enzyme can be expressed in Escherichia coli and used in a bioconversion system to obtain this compound from linear substrates prepared by simple chemical synthesis .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it can be inferred that large-scale production would involve biotechnological methods similar to those used in laboratory settings. This would include the use of genetically engineered microorganisms to produce the necessary enzymes for the biosynthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Isodomoic acid D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound’s complex structure.
Major Products
The major products formed from these reactions are various isomers and derivatives of this compound, which can have different biological activities and toxicities.
Aplicaciones Científicas De Investigación
Isodomoic acid D has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of kainoid family members.
Biology: Researchers study its effects on marine ecosystems and its role in harmful algal blooms.
Medicine: this compound is used to investigate the mechanisms of neurotoxicity and to develop potential treatments for neurodegenerative diseases.
Industry: The compound is studied for its potential use in pest control due to its neurotoxic properties
Mecanismo De Acción
Isodomoic acid D exerts its effects by acting as an agonist of ionotropic glutamate receptors in the central nervous system. It has a high affinity for kainate receptors, leading to excitotoxicity. This excitotoxicity is initiated by the integrative action on ionotropic glutamate receptors at both sides of the synapse, resulting in excessive calcium influx and neuronal damage .
Comparación Con Compuestos Similares
Isodomoic acid D is similar to other isomers of domoic acid, such as isodomoic acids A, B, C, E, and F. These compounds share a similar structure but differ in their geometric configurations and biological activities. Compared to domoic acid, this compound has unique toxicological properties and a distinct mechanism of action. Other similar compounds include kainic acid, which also acts on kainate receptors but has a different pharmacological profile .
Conclusion
This compound is a significant compound in the study of neurotoxins and harmful algal blooms. Its unique properties and potent neurotoxic effects make it a valuable subject for research in various scientific fields, including chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
101977-26-8 |
|---|---|
Fórmula molecular |
C15H21NO6 |
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
(2S,3S,4S)-4-[(2Z,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4-/t9-,10+,11-,13+/m1/s1 |
Clave InChI |
VZFRNCSOCOPNDB-PQKHEMERSA-N |
SMILES isomérico |
C[C@H](/C=C\C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


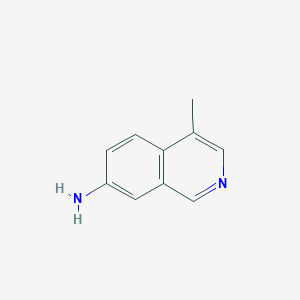

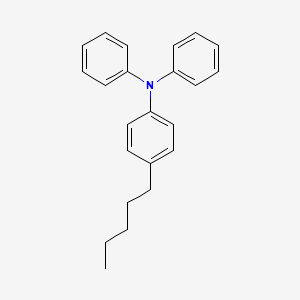
![2-aminoethyl [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate](/img/structure/B13128023.png)
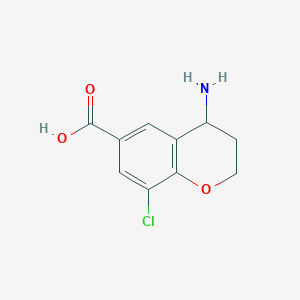

![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)
